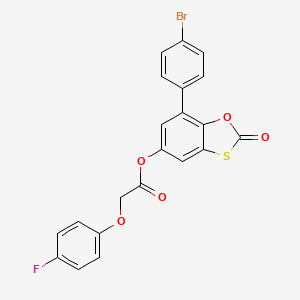![molecular formula C17H17ClN2O6S B11414595 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-3-nitrobenzamide](/img/structure/B11414595.png)
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-3-NITROBENZAMIDE is a synthetic organic compound It is characterized by the presence of a chlorinated benzamide core, a thiolane ring, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-3-NITROBENZAMIDE typically involves multi-step organic reactions. The process may start with the chlorination of a benzamide precursor, followed by the introduction of the thiolane ring through a cyclization reaction. The nitro group is usually introduced via nitration of the benzamide core. Each step requires specific reagents and conditions, such as the use of chlorinating agents, cyclization catalysts, and nitrating mixtures.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-3-NITROBENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-3-AMINOBENZAMIDE: Similar structure but with an amino group instead of a nitro group.
4-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-3-HYDROXYBENZAMIDE: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 4-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-3-NITROBENZAMIDE imparts unique chemical reactivity and potential biological activity compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C17H17ClN2O6S |
|---|---|
Poids moléculaire |
412.8 g/mol |
Nom IUPAC |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H17ClN2O6S/c1-11-2-4-14(26-11)9-19(13-6-7-27(24,25)10-13)17(21)12-3-5-15(18)16(8-12)20(22)23/h2-5,8,13H,6-7,9-10H2,1H3 |
Clé InChI |
ROXSGUFADWIMKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11414513.png)

![Dimethyl {5-[(4-methoxybenzyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11414523.png)

![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11414536.png)
![N-(2,6-dimethylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11414544.png)

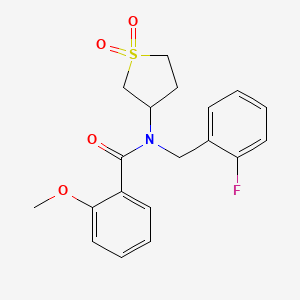
![5-chloro-2-ethylsulfonyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyrimidine-4-carboxamide](/img/structure/B11414562.png)
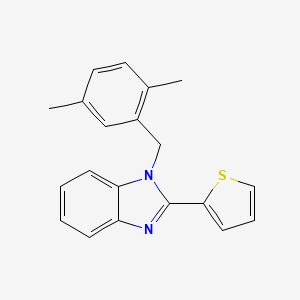
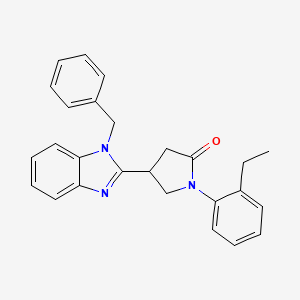
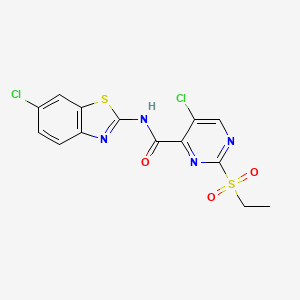
![2-(2-Methoxyethyl)-1'-(prop-2-EN-1-YL)-1',2',3,9-tetrahydro-2H-spiro[chromeno[2,3-C]pyrrole-1,3'-indole]-2',3,9-trione](/img/structure/B11414586.png)
